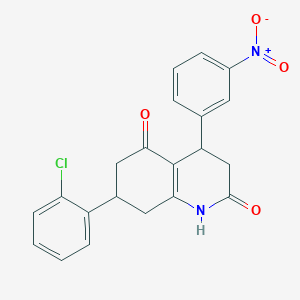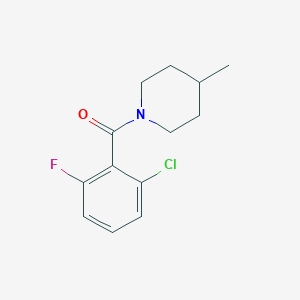
7-(2-氯苯基)-4-(3-硝基苯基)-4,6,7,8-四氢-2,5(1H,3H)-喹啉二酮
描述
The study of quinoline derivatives has been of significant interest due to their diverse biological activities and applications in medicinal chemistry. Compounds similar to 7-(2-chlorophenyl)-4-(3-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione are synthesized for their potential roles in pharmacology and materials science.
Synthesis Analysis
The synthesis of similar quinoline derivatives involves multi-step processes that may include nitration, condensation, and cyclization reactions. For instance, the synthesis of pyrrolo[4,3,2-de]quinolines from dimethoxyquinolines showcases the complexity and the strategic approach required in constructing quinoline frameworks (Roberts, Álvarez, & Joule, 1997).
Molecular Structure Analysis
Structural analysis through techniques such as X-ray crystallography and spectroscopy (FT-IR, NMR, UV-Vis) provides insights into the molecular conformation, bonding, and electron distribution in quinoline derivatives. Studies on similar compounds reveal the significance of hydrogen bonding and electronic interactions in stabilizing the molecular structure (Gotoh & Ishida, 2009).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including nucleophilic substitution and ring transformation, which are pivotal in modifying their chemical properties for specific applications. For example, chloro-6-ethyl-3-nitropyranoquinoline-2,5(6H)-dione undergoes substitution reactions with nucleophiles leading to novel quinolinones (Hassnin, 2012).
科学研究应用
钌催化的硝基芳烃还原
在钌催化剂存在下,使用甲酸将各种硝基芳烃(包括带有氯和硝基取代基的硝基芳烃)还原为相应的氨基芳烃。这种方法适用于杂环化合物(如喹啉),展示了修饰类似于“7-(2-氯苯基)-4-(3-硝基苯基)-4,6,7,8-四氢-2,5(1H,3H)-喹啉二酮”的化合物用于不同应用的潜在途径 (Watanabe 等人,1984).
激发态分子内质子转移 (ESIPT)
基于唑喹啉的荧光团的研究(包括合成具有硝基苯基基团的衍生物)突出了这些化合物的物理光学特性。它们表现出双重发射和较大的斯托克斯位移,表明它们在荧光应用和传感器中的潜力 (Padalkar & Sekar,2014).
抗疟疾活性
氯和硝基取代的喹啉衍生物已被合成并测试其抗疟疾活性,其中一些显示出显着的疗效。这表明在开发抗疟疾药物方面具有潜在的研究应用 (Görlitzer 等人,2006).
偶氮染料合成
化合物“7-羟基-3-(4-硝基苯基)喹啉”已被评估为偶氮偶联剂用于染料合成,这表明“7-(2-氯苯基)-4-(3-硝基苯基)-4,6,7,8-四氢-2,5(1H,3H)-喹啉二酮”的衍生物可以探索它们的染色特性和在材料科学中的应用 (Krishnan & Seshadri,1986).
属性
IUPAC Name |
7-(2-chlorophenyl)-4-(3-nitrophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c22-17-7-2-1-6-15(17)13-9-18-21(19(25)10-13)16(11-20(26)23-18)12-4-3-5-14(8-12)24(27)28/h1-8,13,16H,9-11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHUOSGSCCMGJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-chlorophenyl)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4583534.png)
![1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B4583538.png)
![2-[(2,4-dichlorobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4583544.png)
![1-tert-butoxy-3-[4-(4-chlorobenzyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4583545.png)
![1-(4-ethylphenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4583563.png)
![5-({3-[(cyclohexylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4583568.png)

![methyl 4-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B4583587.png)

![N-(2-chloro-4-fluorophenyl)-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B4583597.png)
![1-(4-methoxyphenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4583602.png)
![2-(1-cyclohexyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4583622.png)
![2-{[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N,N-diethylacetamide](/img/structure/B4583624.png)
![N-({4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-bromobenzamide](/img/structure/B4583632.png)